molecular formula C22H27N3O5 B2940942 (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide CAS No. 391883-22-0

(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide

Cat. No. B2940942
CAS RN: 391883-22-0
M. Wt: 413.474
InChI Key: UCTAFJIRWSLUSE-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzamide derivative with a hydrazine group. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide core structure, with the hydrazine group and the triethoxy group attached at specific positions on the benzene ring. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions. The presence of the hydrazine group could make this compound a potential precursor for the synthesis of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Anti-inflammatory Potential

Research suggests that derivatives of benzylidenehydrazinyl compounds can act as anti-inflammatory agents. This particular compound could be explored for its efficacy in reducing inflammation, particularly in conditions like acute lung injury, where controlling inflammation is crucial for patient recovery .

Antioxidant Properties

Compounds with a benzylidenehydrazinyl moiety have shown antioxidant activities. This compound could be investigated for its ability to scavenge free radicals, which could make it useful in preventing oxidative stress-related diseases .

Genotoxicity Assessment

The structural similarity of this compound to other benzylidenehydrazinyl derivatives suggests it could be used in genotoxicity studies. These studies are essential for assessing the potential genetic risks associated with new compounds, especially in the context of cancer research .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, as a building block in organic synthesis, or for other applications .

properties

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-4-28-18-12-17(13-19(29-5-2)21(18)30-6-3)22(27)23-15-20(26)25-24-14-16-10-8-7-9-11-16/h7-14H,4-6,15H2,1-3H3,(H,23,27)(H,25,26)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTAFJIRWSLUSE-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide

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